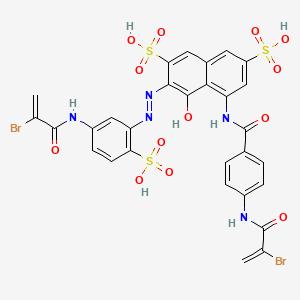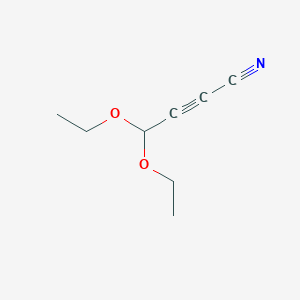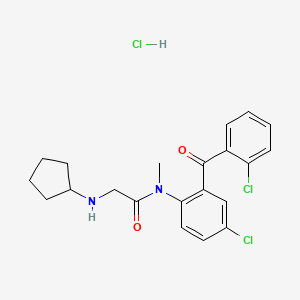
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a cyclopentylamino group, and a methyl group, all contributing to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Chlorobenzoyl Intermediate: This step involves the chlorination of benzoyl compounds under controlled conditions to introduce the chloro groups.
Cyclopentylamino Group Introduction: The cyclopentylamine is reacted with the intermediate to form the desired amide linkage.
Methylation: The final step involves the methylation of the amide nitrogen to achieve the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoic acids, while reduction could produce cyclopentylamines.
科学的研究の応用
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Shares the chlorophenyl group but lacks the cyclopentylamino and methyl groups.
Benzamide, N-(2-chlorobenzoyl)-: Contains the benzoyl group but differs in the substitution pattern and additional functional groups.
Uniqueness
What sets Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopentylamino)-N-methyl-, monohydrochloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
75615-95-1 |
|---|---|
分子式 |
C21H23Cl3N2O2 |
分子量 |
441.8 g/mol |
IUPAC名 |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopentylamino)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C21H22Cl2N2O2.ClH/c1-25(20(26)13-24-15-6-2-3-7-15)19-11-10-14(22)12-17(19)21(27)16-8-4-5-9-18(16)23;/h4-5,8-12,15,24H,2-3,6-7,13H2,1H3;1H |
InChIキー |
LPMYHEVEIDIMJI-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC3CCCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


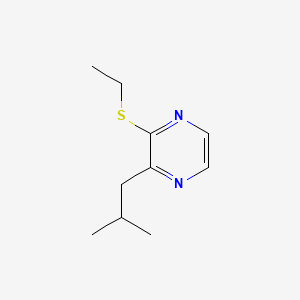
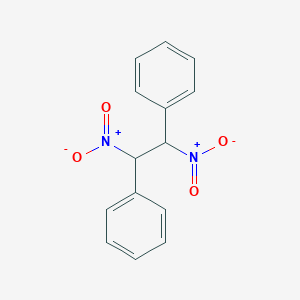
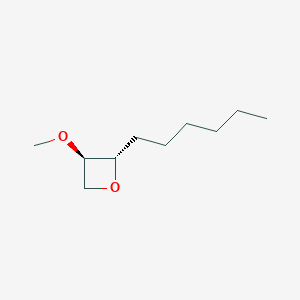


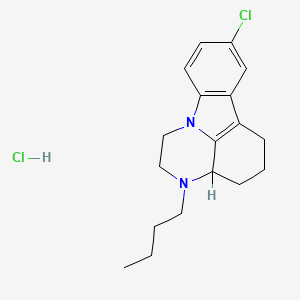
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
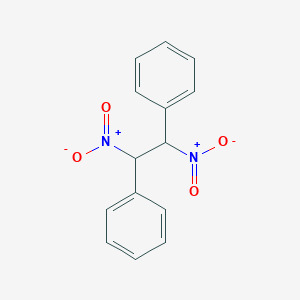

![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
